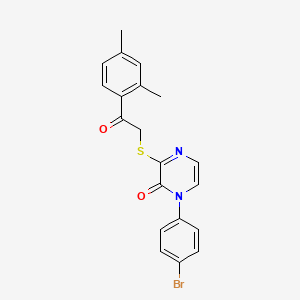

![molecular formula C14H14BrNO2 B3019897 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol CAS No. 1232789-43-3](/img/structure/B3019897.png)

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

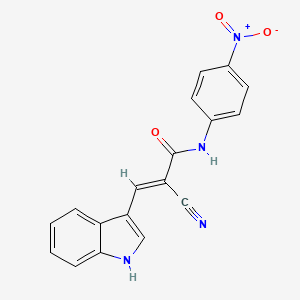

“4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol” is defined by its molecular formula C14H14BrNO2 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol” include a molecular weight of 308.17 and a molecular formula of C14H14BrNO2 .Applications De Recherche Scientifique

Inhibition of InhA in Mycobacterium tuberculosis

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol has been identified as a slow, tight-binding inhibitor of InhA, which is the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. InhA plays a crucial role in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this process and represents a potential avenue for developing novel anti-tuberculosis drugs .

Biochemical Assays and Enzyme Kinetics

Scientists employ 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol as a substrate or inhibitor in biochemical assays. Its interaction with enzymes provides insights into enzyme kinetics, substrate specificity, and mechanism of action. Such studies contribute to our understanding of biological processes.

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it an attractive target for the development of novel drugs against tuberculosis .

Mode of Action

The compound interacts with its target, InhA, by acting as a slow, tight-binding inhibitor . This means that it binds to the enzyme slowly but once bound, it remains attached for a long time, effectively blocking the enzyme’s activity.

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the survival and virulence of the bacteria, as it is involved in the synthesis of mycolic acids, which are key components of the bacterial cell wall .

Result of Action

The result of the compound’s action is the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, leading to impaired cell wall formation and ultimately, the death of the bacteria .

Propriétés

IUPAC Name |

4-bromo-2-[(3-methoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVYUWPZKSGSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)

amine hydrochloride](/img/structure/B3019823.png)

![2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3019826.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3019829.png)

![4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine](/img/structure/B3019833.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3019835.png)

![N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3019837.png)